molecular formula C19H22N4O3S B2794282 2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-58-4

2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2794282
CAS No.: 1251698-58-4
M. Wt: 386.47
InChI Key: WAVMDVCIVJYYGP-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridine sulfonamide derivative with a core structure ([1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, CAS 6969-71-7) characterized by a fused triazole and pyridine ring system . This compound belongs to a class of molecules explored for antimalarial activity, particularly targeting Plasmodium falciparum enzymes like falcipain-2 . Its design incorporates a 4-methylbenzyl group at position 2 and a piperidin-1-ylsulfonyl moiety at position 6, modifications aimed at optimizing binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15-5-7-16(8-6-15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-3-2-4-12-21/h5-10,14H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVMDVCIVJYYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a member of the triazolo-pyridine class, known for its diverse biological activities. This compound features a complex structure that includes a triazole ring fused with a pyridine and modified by a piperidine sulfonamide group and a 4-methylbenzyl moiety. The unique arrangement of these functional groups contributes to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves several key reactions, optimized for yield and purity. Common methods include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Piperidine Sulfonamide Introduction : The sulfonamide group is introduced via nucleophilic substitution reactions.
  • Final Modifications : Additional steps may involve protecting groups and deprotection to achieve the final structure.

Biological Activity

Research indicates that compounds within this class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridines can demonstrate moderate to strong activity against various bacterial strains. For instance, related compounds have been found to be effective against Salmonella typhi and Bacillus subtilis .
  • CNS Activity : Certain structural modifications in similar compounds have been linked to enhanced central nervous system (CNS) activity, suggesting potential applications in treating neurological disorders .
  • Enzyme Inhibition : Some derivatives have shown significant inhibitory effects on enzymes such as acetylcholinesterase and urease, indicating their potential as therapeutic agents in conditions like Alzheimer's disease and urinary tract infections .

Comparative Analysis

To better understand the unique biological profile of This compound , a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
6-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneLacks 4-methylbenzyl groupModerate antimicrobial activity
2-(Phenethyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-onePhenethyl instead of 4-methylbenzylEnhanced CNS activity
5-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneDifferent substituents on triazoleAntifungal properties

This table illustrates the distinctiveness of the target compound regarding its specific substituents and potential biological activities.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Screening : A series of synthesized triazolo-pyridine derivatives were tested against various bacteria, revealing that modifications significantly influenced their efficacy. Compounds with piperidine sulfonamide groups exhibited improved antibacterial properties compared to those lacking this feature .
  • CNS Activity Evaluation : In silico docking studies on related compounds indicated favorable interactions with neurotransmitter receptors. The presence of specific substituents was correlated with increased binding affinities .

Comparison with Similar Compounds

Substituent Effects at Position 2

The benzyl group’s substituent significantly influences potency and physicochemical properties:

  • 3-Chlorobenzyl (Compound in ) : Exhibits moderate activity (IC50 = 4.98 µM), suggesting chloro-substituents may improve target binding via electron-withdrawing effects .
  • 4-Chlorobenzyl (13f): No activity reported, but its higher melting point (173–174°C) indicates enhanced crystallinity, which may affect solubility .
  • 3-Fluorobenzyl (13i) : Substitution with fluorine, a smaller electronegative group, yields a compound with a melting point of 154–155°C .

Sulfonamide Group Variations at Position 6

The sulfonamide moiety modulates solubility and enzyme interactions:

  • Piperidin-1-ylsulfonyl (Target Compound and 13f) : A common feature in active compounds (e.g., 2-(3-chlorobenzyl) analog, IC50 = 4.98 µM), suggesting its bulky, lipophilic nature aids falcipain-2 binding .

Activity and Physicochemical Properties

Key data for select analogs are summarized below:

Compound 2-Substituent 6-Sulfonamide Group IC50 (µM) Melting Point (°C) Molecular Weight
Target Compound 4-Methylbenzyl Piperidin-1-ylsulfonyl N/A N/A ~421.5 (calc.)
2-(3-Chlorobenzyl)-... 3-Chlorobenzyl Piperidin-1-ylsulfonyl 4.98 Not reported ~463.3 (calc.)
13f 4-Chlorobenzyl Piperidin-1-ylsulfonyl N/A 173–174 406.88
13i 3-Fluorobenzyl Thiomorpholinosulfonyl N/A 154–155 424.47
3-Ethyl-N-(3-fluorobenzyl)-... Complex substituents Methoxy-phenyl sulfonamide 2.24 Not reported N/A

Key Observations

Chloro vs. Methyl Substituents : Chloro-substituted analogs (e.g., 3-chlorobenzyl) show measurable antimalarial activity, while methyl groups may prioritize lipophilicity over target affinity.

Sulfonamide Bulk : Piperidin-1-ylsulfonyl appears favorable for activity compared to thiomorpholine, though further testing is needed.

Thermal Stability : Higher melting points in chlorinated derivatives (e.g., 13f) suggest improved solid-state stability .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of triazole precursors with sulfonyl chloride derivatives under reflux conditions. Key steps include:
  • Sulfonylation : Reacting the piperidine moiety with sulfonyl chlorides in anhydrous dichloromethane at 0–5°C to avoid side reactions.

  • Triazole Formation : Using hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the triazolopyridine core, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

  • Optimization : Adjusting solvent polarity (e.g., DMF for higher solubility) and reaction time (12–24 hours) to improve yields (>70%) .

    • Data Table : Synthesis Yield Under Different Conditions
SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol802465
DMF1001275
Acetonitrile601858

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • FTIR : Identify sulfonyl (S=O stretch at ~1350–1150 cm1^{-1}) and triazole (C=N stretch at ~1600 cm1^{-1}) functional groups .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolopyridine derivatives?

  • Methodological Answer :
  • Data Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition vs. antimicrobial activity). For example, discrepancies in cytotoxicity may arise from cell line variability (e.g., HeLa vs. HEK293) .
  • Structural Modifications : Test analogs with substituted benzyl groups (e.g., 4-fluorobenzyl vs. 4-methylbenzyl) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., prioritize hydrogen bonding with Lys68 and Glu81 in kinase domains) .

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) by immobilizing the target protein on a CM5 sensor chip .

    • Data Table : Example Binding Affinities
Target ProteinKD_D (nM)Assay Type
EGFR Kinase12.3 ± 1.2SPR
PI3Kα45.6 ± 3.8Fluorescence Polarization

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80 to prevent aggregation .
  • pH Adjustment : Solubilize in phosphate buffer (pH 7.4) for physiological compatibility .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for validating reproducibility in pharmacological studies?

  • Methodological Answer :
  • Power Analysis : Ensure n ≥ 3 replicates per group to detect ±20% effect size with 80% power .
  • ANOVA with Tukey’s Post Hoc Test : Compare means across multiple experimental groups (e.g., dose-response curves) .

Q. How should researchers handle conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., piperidine ring flipping) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

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